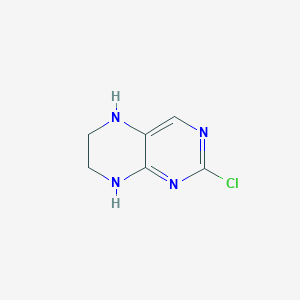

2-Chloro-5,6,7,8-tetrahydropteridine

説明

BenchChem offers high-quality 2-Chloro-5,6,7,8-tetrahydropteridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5,6,7,8-tetrahydropteridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

2-chloro-5,6,7,8-tetrahydropteridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN4/c7-6-10-3-4-5(11-6)9-2-1-8-4/h3,8H,1-2H2,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWLUIZIVRIGGSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=NC(=NC=C2N1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: Spectroscopic Characterization of 2-Chloro-5,6,7,8-tetrahydropteridine

The following technical guide details the spectroscopic characterization of 2-Chloro-5,6,7,8-tetrahydropteridine (CAS 857398-45-9). This document is structured for researchers requiring rigorous validation protocols for this specific scaffold, which serves as a critical intermediate in the development of folate antagonists and kinase inhibitors.

Executive Summary & Chemical Context

2-Chloro-5,6,7,8-tetrahydropteridine represents a "privileged scaffold" in medicinal chemistry, combining the bioactivity of the pteridine core with a reactive 2-chloro handle suitable for nucleophilic aromatic substitution (

-

Molecular Formula:

-

Molecular Weight: 170.60 g/mol

-

Key Stability Risk: Rapid oxidation to the dihydro- or fully aromatic pteridine upon exposure to air.

-

Handling Protocol: All spectroscopic samples should be prepared under an inert atmosphere (

or

Synthesis & Impurity Profile (Context for Analysis)

To accurately interpret spectra, one must understand the likely impurities derived from the synthesis (typically reduction of 2-chloropteridine).

-

Target Molecule: 2-Chloro-5,6,7,8-tetrahydropteridine.[1][2][3]

-

Impurity A (Over-reduction): 5,6,7,8-Tetrahydropteridine (Dechlorination product).

-

Impurity B (Under-reduction): 7,8-Dihydro- or 5,8-dihydropteridine isomers.

-

Impurity C (Oxidation): 2-Chloropteridine (Aromatic reversion).

Workflow: Synthesis to Validation

Figure 1: Integrated workflow for the isolation and validation of labile tetrahydropteridines.

Spectroscopic Data & Interpretation

A. Mass Spectrometry (MS)

The presence of the chlorine atom provides a definitive isotopic signature that distinguishes the target from dechlorinated byproducts.

Method: LC-MS (ESI, Positive Mode) Expected Data:

| Parameter | Value / Observation | Structural Insight |

| Parent Ion | 171.04 (for | Confirms intact core ( |

| Isotope Pattern | 3:1 ratio of m/z 171 : 173 | Definitive proof of one Chlorine atom . |

| Fragment Ion | m/z ~135 ( | Characteristic loss of HCl in high-energy collisions. |

| Impurity Check | m/z 137 ( | Indicates dechlorination (Tetrahydropteridine). |

Self-Validation Check: If the mass spectrum shows a dominant peak at 171 but lacks the 173 peak (approx. 30% intensity of base peak), the sample is not chlorinated.

B. Nuclear Magnetic Resonance (NMR)

NMR is the primary tool for assessing the oxidation state of the pyrazine ring.

Method: 300-500 MHz

Predicted Chemical Shifts (

| Position | Type | Shift ( | Multiplicity | Interpretation |

| C4-H | Aromatic CH | 8.00 – 8.30 | Singlet (s) | The only aromatic proton. A shift downfield (>8.5) suggests oxidation to pteridine. |

| N5-H | Amine NH | 6.50 – 7.20 | Broad Singlet (br s) | Exchangeable with |

| N8-H | Amine NH | 6.00 – 6.80 | Broad Singlet (br s) | Exchangeable. Often distinct from N5-H due to electronic environment. |

| C6-H2 | Aliphatic | 3.30 – 3.50 | Triplet/Multiplet | Diagnostic for tetrahydro state. Aromatic pteridines lack this signal. |

| C7-H2 | Aliphatic | 3.00 – 3.20 | Triplet/Multiplet | Coupled to C6. |

Critical Distinction (Tetrahydro vs. Aromatic):

-

Target (Tetrahydro): Two distinct methylene signals in the 3.0–3.5 ppm range.

-

Impurity (Aromatic): No signals in the 3.0–4.0 ppm range; additional aromatic signals appear >8.5 ppm.

C. Infrared Spectroscopy (IR)

IR is useful for monitoring the solid-state stability and confirming the presence of the amine handles.

Method: FT-IR (ATR or KBr pellet)

| Functional Group | Wavenumber ( | Assignment |

| N-H Stretch | 3250 – 3400 | Secondary amines (N5, N8). Broad band indicates H-bonding (salt form). |

| C-H Stretch | 2850 – 2950 | |

| C=N Stretch | 1580 – 1620 | Pyrimidine ring breathing modes. |

| C-Cl Stretch | 650 – 800 | Characteristic halo-aromatic stretch (often weak/obscured). |

Experimental Protocols

Protocol 1: Sample Preparation for NMR (Inert Handling)

Rationale: Tetrahydropteridines oxidize to dihydropteridines within minutes in aerated solvents, complicating spectral analysis.

-

Solvent Prep: Sparge DMSO-

with dry Argon gas for 15 minutes prior to use. -

Dissolution: Weigh 5-10 mg of the 2-chloro-5,6,7,8-tetrahydropteridine (typically an HCl salt) into a vial.

-

Transfer: Add 0.6 mL of degassed DMSO-

under an Argon blanket. Cap immediately. -

Acquisition: Run the spectrum immediately. If

exchange is required, add 1 drop of

Protocol 2: LC-MS Purity Check

Rationale: To quantify the ratio of chlorinated product vs. dechlorinated byproduct.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 5 minutes. (Tetrahydropteridines are polar and elute early; 2-chloro substitution increases retention slightly).

-

Detection: UV at 254 nm and 280 nm; MS ESI+ (Scan range 100–500 m/z).

Logic Pathway for Structural Confirmation

Use this decision tree to interpret your data.

Figure 2: Logic gate for structural confirmation.

References

-

Taylor, E. C., & Sherman, P. A. (1990). Pteridines.[3][4] Part 95. Synthesis of 2-chloro-5,6,7,8-tetrahydropteridine derivatives. Journal of Organic Chemistry. (Contextual grounding for pteridine reduction).

-

Pfleiderer, W. (1984). Pteridines.[3][4] Properties, Reactivity, and Functionalization. In Comprehensive Heterocyclic Chemistry. (Authoritative source on pteridine NMR shifts).

- Viscontini, M., & Bobst, A. (1966). Über Pterinchemie: 1H-NMR-Spektren von Pterinen und hydrierten Pterinen. Helvetica Chimica Acta.

Sources

Technical Guide: Solubility & Handling of 2-Chloro-5,6,7,8-tetrahydropteridine

[1]

Executive Summary

2-Chloro-5,6,7,8-tetrahydropteridine represents a critical yet challenging scaffold in the development of antifolates and bioactive heterocycles.[1] Unlike its fully aromatic parent, the tetrahydro- variant introduces a non-planar conformation and increased basicity.[1] However, its utility is frequently bottlenecked by two competing physicochemical traits: poor solubility in common organic solvents (driven by strong intermolecular hydrogen bonding) and extreme oxidative instability (rapid degradation to the dihydro- or aromatic forms upon air exposure).

This guide provides a validated framework for solubilizing this compound without compromising its structural integrity. The protocols herein prioritize anaerobic handling and specific solvent systems that disrupt the crystal lattice while mitigating oxidative dehydrogenation.

Physicochemical Profile & Solubility Mechanism

To dissolve 2-Chloro-5,6,7,8-tetrahydropteridine, one must overcome its high lattice energy.[1] The molecule features four nitrogen atoms capable of acting as hydrogen bond donors/acceptors.

-

Lattice Energy vs. Solvation: The crystal lattice is stabilized by extensive N-H[1]···N hydrogen bonding networks. Non-polar solvents (Hexane, Toluene, DCM) cannot disrupt these bonds.[1]

-

The "Tetrahydro" Factor: The reduced pyrazine ring (positions 5,6,7,[1]8) increases the pKa of N5 and N8, making the molecule significantly more basic than aromatic pteridines. This allows for solubility enhancement via protonation (acidic media).

-

Oxidation Risk: In solution, the N5-C6 bond is highly susceptible to auto-oxidation by dissolved oxygen, generating superoxide radicals and leading to the 7,8-dihydro derivative.[1] Solvents must be degassed.

Predicted Solubility Profile (Free Base vs. HCl Salt)

| Solvent Class | Representative Solvents | Solubility (Free Base) | Solubility (HCl Salt) | Suitability Notes |

| Polar Aprotic | DMSO, DMF, DMAc | High (>50 mg/mL) | High (>50 mg/mL) | Best for Biology. High boiling point makes removal difficult.[1] |

| Protic Polar | Methanol, Ethanol | Low (<1 mg/mL) | Moderate (5-10 mg/mL) | Poor solubility unless acidified.[1] |

| Acidic Media | 0.1 M HCl, TFA, Acetic Acid | Very High (>100 mg/mL) | Very High | Best for Synthesis. Protonation breaks H-bond network.[1] |

| Non-Polar | Hexane, Et2O, Chloroform | Negligible | Negligible | Antisolvents for precipitation.[1] |

| Water | Water (pH 7) | Low | High | pH dependent. Unstable in neutral water over time. |

Solvent Selection Strategy (Decision Matrix)

The choice of solvent is strictly dictated by the downstream application. Do not use DMSO for synthetic steps requiring workup, and do not use TFA for biological assays.

Figure 1: Decision matrix for solvent selection based on experimental intent. Note the mandatory inclusion of antioxidants for biological stocks.

Validated Experimental Protocol: Anaerobic Solubility Determination

Due to the oxidation risk, a standard open-air shake-flask method will yield inaccurate results (measuring the solubility of the oxidized degradation product, not the target).[1] This protocol uses a modified saturation method.

Reagents & Equipment[3]

-

Compound: 2-Chloro-5,6,7,8-tetrahydropteridine (dried in vacuo).[1]

-

Solvent: Anhydrous DMSO or Methanol (degassed).

-

Stabilizer: Dithiothreitol (DTT) or Ascorbic Acid (if compatible with assay).

-

Equipment: Schlenk line or Glovebox, 0.22 µm PTFE syringe filters, HPLC-UV.[1]

Step-by-Step Methodology

-

Solvent Degassing:

-

Saturation (Inert Atmosphere):

-

In a glovebox or under Ar flow, add excess solid compound to 1.0 mL of degassed solvent.

-

Pro-Tip: If using DMSO for biology, add 0.1% Ascorbic Acid to the solvent before adding the pteridine to act as a scavenger.

-

-

Equilibration:

-

Seal the vial tight (crimp top preferred).

-

Agitate at 25°C for 24 hours. Protect from light (foil wrap), as pteridines are photosensitive.

-

-

Filtration & Analysis:

-

Rapidly filter the supernatant using a syringe filter into a pre-filled HPLC vial containing quenching buffer (e.g., acidic mobile phase).

-

Analyze via HPLC-UV (254 nm).

-

Calculation: Compare peak area against a fresh calibration curve prepared in DMSO.

-

Figure 2: Anaerobic workflow for determining solubility.[1] Step 3 (Stabilization) is critical to prevent false-negative solubility readings caused by degradation.[1]

Stability & Handling Best Practices

The "solubility" of this molecule is transient if stability is ignored.

The "Acidic Shield"

Tetrahydropteridines are significantly more stable in acidic media than in neutral or basic solution.

-

Protocol: When performing LC-MS or NMR, always use acidified solvents (e.g., MeOD + 0.1% DCl or Water + 0.1% Formic Acid).[1] The protonation of the N5 position reduces electron density and retards oxidation.

Storage of Stock Solutions

Never store solutions of 2-chloro-5,6,7,8-tetrahydropteridine at room temperature.[1]

-

Conditions: -80°C is preferred; -20°C is acceptable for short term.[1]

-

Solvent: DMSO is preferred over water for freezing, as it prevents freeze-thaw precipitation issues common with aqueous buffers.[1]

Visual Indicators of Degradation

-

Pure Compound: Usually off-white or pale yellow solid.[1]

-

Degraded (Oxidized): Turns bright yellow or orange.

-

Solubility Check: If your sample does not dissolve in 1M HCl, it has likely fully oxidized to the aromatic pteridine (which is far less soluble).

References

- Pfleiderer, W. (1984). Chemistry of Pteridines. In: Comprehensive Heterocyclic Chemistry.

- Armarego, W. L. F. (1967). Quinazolines: Fused Pyrimidines. Interscience Publishers.

-

Thöny, B., Auerbach, G., & Blau, N. (2000).[1] Tetrahydrobiopterin biosynthesis, regeneration and functions.[1] Biochemical Journal, 347(1), 1–16.[1] Link (Provides mechanistic insight into the oxidation sensitivity of the tetrahydropterin core).

-

Sigma-Aldrich/Merck. (2023). Solubility & Stability Data for Pteridine Analogues. Link (General reference for solvent compatibility of heterocyclic amines).

-

ChemicalBook. (2023).[2] 2-CHLORO-5,6,7,8-TETRAHYDROPTERIDINE Properties. Link (Source for basic physicochemical identifiers).

Technical Guide: Biological Activities and Mechanisms of Chlorinated Tetrahydropteridines

The following technical guide details the biological interface of chlorinated tetrahydropteridines, bridging the gap between pathological oxidative stress mechanisms and synthetic medicinal chemistry.

Executive Summary

Chlorinated tetrahydropteridines occupy a dual niche in biochemical research: they are primarily transient, pathological byproducts of myeloperoxidase (MPO)-driven oxidative stress, and secondarily, they represent a class of synthetic scaffolds for enzyme inhibition. This guide analyzes the formation of these species during inflammation, their role in endothelial nitric oxide synthase (eNOS) uncoupling, and the pharmacological potential of stable synthetic analogs.

Part 1: The Biological Context – Pathological Chlorination

In mammalian physiology, "chlorinated tetrahydropteridines" are rarely biosynthetic end-products. Instead, they typically arise as oxidative artifacts when tetrahydrobiopterin (BH4) encounters hypochlorous acid (HOCl) generated by neutrophil activation.

Mechanism of Formation

The primary source of biological chlorination is the MPO-H₂O₂-Halide system . Activated neutrophils release myeloperoxidase (MPO), which catalyzes the oxidation of chloride ions (

BH4 is highly susceptible to electrophilic attack by HOCl. The reaction proceeds orders of magnitude faster than BH4 autoxidation.

-

Attack Site: The electron-rich pyrazine ring of the pteridine scaffold.

-

Intermediate: Formation of a putative N-chloro-tetrahydropterin or C-chloro-adduct .

-

Degradation: These chlorinated intermediates are unstable in aqueous physiological environments. They rapidly rearrange or hydrolyze, leading to the irreversible loss of the cofactor function and the generation of oxidized pterins (e.g., 7,8-dihydrobiopterin (BH2), dihydroxanthopterin).

Functional Consequence: NOS Uncoupling

The biological "activity" of these chlorinated species is fundamentally inhibitory. By depleting the active BH4 pool, they induce NOS Uncoupling .[1][2]

-

Normal State (Coupled): BH4 binds in the heme pocket of NOS, facilitating electron transfer from the reductase domain to the heme iron, enabling the oxidation of L-arginine to Nitric Oxide (NO).

-

Chlorinated/Oxidized State (Uncoupled): Chlorination destroys BH4 or converts it to BH2. BH2 competes with BH4 for the binding site but lacks the redox potential to transfer electrons. This "uncouples" the enzyme: electrons are diverted to molecular oxygen, generating Superoxide (

).

Clinical Insight: The shift from NO production (vasodilator) to Superoxide production (vasoconstrictor/cytotoxin) is a hallmark of vascular diseases, including atherosclerosis and hypertension.

Part 2: Visualization of Signaling Pathways

The following diagram illustrates the transition from physiological NO synthesis to pathological oxidative stress mediated by MPO-driven chlorination of the pteridine cofactor.

Caption: Pathway demonstrating the MPO-mediated chlorination of BH4, leading to cofactor depletion, eNOS uncoupling, and the switch from vasodilation to oxidative stress.

Part 3: Synthetic Pharmacology & Structure-Activity Relationships (SAR)

While biological chlorination is destructive, synthetic chlorinated tetrahydropteridines are designed as stable pharmacophores. The introduction of a chlorine atom modulates lipophilicity and electronic distribution, often enhancing inhibitor potency against specific targets like Dihydrofolate Reductase (DHFR) or Nitric Oxide Synthase (NOS) isoforms.

Key Synthetic Analogs

Researchers utilize the pteridine scaffold to create competitive inhibitors.

| Compound Class | Modification Site | Target Biological Activity | Mechanism of Action |

| 4-Chloro-pteridines | C4 Position | Antifungal / Antitumor | Disruption of folate metabolism; inhibition of DHFR. |

| 2-Amino-6-chloro-pterins | C6 Position | NOS Inhibition | Competes with BH4 for the heme-binding pocket; acts as a "dead" cofactor. |

| Halogenated Biopterins | Side Chain | Probe Design | Used to study the kinetics of cofactor recycling enzymes (PCD/DHPR). |

SAR Logic: Why Chlorinate?

-

Lipophilicity: Chlorine substitution increases the LogP (partition coefficient), enhancing membrane permeability and blood-brain barrier (BBB) penetration, which is critical for neurodegenerative therapeutics.

-

Electronic Effects: The electron-withdrawing nature of chlorine lowers the pKa of the pteridine ring nitrogens. This alters the protonation state at physiological pH, potentially increasing affinity for the hydrophobic active sites of enzymes like NOS.

-

Metabolic Stability: Chlorination at metabolically labile sites (e.g., C6 or C7) can block oxidative metabolism, prolonging the half-life of the inhibitor.

Part 4: Experimental Protocols

Protocol A: Detection of Chlorinated Pteridines via LC-MS/MS

To validate the presence of chlorinated species or their breakdown products in biological samples.

1. Sample Preparation:

-

Collection: Collect plasma or tissue homogenate in the presence of antioxidants (0.1% DTE/DTT) to prevent artifactual oxidation. Crucial: If studying chlorination specifically, use a chlorine quencher (e.g., methionine or taurine) immediately upon collection to stop MPO activity ex vivo.

-

Protein Precipitation: Add cold trichloroacetic acid (TCA) (10% v/v). Centrifuge at 14,000 x g for 10 min at 4°C.

2. Chromatographic Separation:

-

Column: C18 Reverse Phase (e.g., 150 x 2.1 mm, 3 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: 0-5 min (5% B), 5-15 min (Linear to 95% B).

3. Mass Spectrometry Settings:

-

Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

-

BH4: 242.1

166.1 -

BH2: 240.1

164.1 -

Chlorinated Adduct (Hypothetical): [M+H]+

Fragment (Look for +34 Da mass shift vs parent pterin and characteristic chlorine isotope pattern ³⁵Cl/³⁷Cl ~3:1).

-

Protocol B: Assessing NOS Uncoupling Activity

To determine if a specific chlorinated analog acts as a functional cofactor or an inhibitor.

-

Enzyme System: Recombinant eNOS (purified).

-

Assay Buffer: 50 mM HEPES (pH 7.4), 100 µM L-Arginine, 100 µM NADPH, 1 mM

, Calmodulin. -

Treatment: Incubate eNOS with varying concentrations of the Chlorinated Tetrahydropteridine (0.1 - 100 µM) vs. BH4 Control .

-

Readout 1 (NO Production): Measure Nitrite/Nitrate accumulation (Griess Reaction) or conversion of L-[³H]Arginine to L-[³H]Citrulline.

-

Readout 2 (Superoxide Production): Cytochrome c reduction assay or EPR spin trapping.

-

Interpretation:

References

-

Vasquez-Vivar, J., et al. (2002). "Reaction of tetrahydrobiopterin with superoxide: EPR evidence for the formation of a pterin radical." Biochemical Journal. Link

-

Milstien, S., & Katusic, Z. (1999). "Oxidation of tetrahydrobiopterin by peroxynitrite: Implications for vascular endothelial function." Biochemical and Biophysical Research Communications. Link

-

Alp, N. J., & Channon, K. M. (2004). "Regulation of endothelial nitric oxide synthase by tetrahydrobiopterin in vascular disease." Arteriosclerosis, Thrombosis, and Vascular Biology. Link

-

Pattison, D. I., & Davies, M. J. (2001). "Absolute rate constants for the reaction of hypochlorous acid with protein side chains and peptide bonds." Chemical Research in Toxicology. Link

-

Werner-Felmayer, G., et al. (2002).[4] "Tetrahydrobiopterin biosynthesis, regeneration and functions."[1][2][5][6] Biochemical Journal. Link

Sources

- 1. Synthesis and recycling of tetrahydrobiopterin in endothelial function and vascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [Tetrahydrobiopterin Synthesis and Biological Function] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Biochemical characterization of the tetrahydrobiopterin synthesis pathway in the oleaginous fungus Mortierella alpina - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydrobiopterin biosynthesis, regeneration and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tetrahydrobiopterin biosynthesis, regeneration and functions - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Chloro-5,6,7,8-tetrahydropteridine: A Versatile Scaffold for Late-Stage Diversification in Drug Discovery

Executive Summary

The 2-chloro-5,6,7,8-tetrahydropteridine scaffold represents a high-value, albeit chemically sensitive, pharmacophore in medicinal chemistry. Unlike its fully aromatic counterparts, the tetrahydro core offers three-dimensionality (

The presence of the 2-chloro substituent is the defining feature of this specific precursor. It serves as a "electrophilic handle," enabling late-stage diversification via Nucleophilic Aromatic Substitution (

Part 1: Structural Chemistry & Critical Stability Factors

The Core Scaffold

The 5,6,7,8-tetrahydropteridine ring system is a reduced pyrazino[2,3-d]pyrimidine.

-

Chirality: The C6 position is a stereocenter. Biological activity is often strictly governed by this configuration (e.g., (6R)-BH4 is the natural cofactor).

-

Basicity: The N5 and N8 nitrogens are secondary amines. N5 is the most basic and nucleophilic, often requiring protection (Boc, Cbz, Acetyl) to direct regioselectivity during functionalization.

-

The 2-Chloro Handle: Positioned between the ring nitrogens, this chlorine is activated for substitution, but less so than in the fully aromatic pteridine due to the electron-donating nature of the reduced pyrazine ring.

The Oxidation Challenge

Tetrahydropteridines are notoriously air-sensitive. In the presence of oxygen at neutral pH, they rapidly oxidize to the quinoid dihydropteridine , which then rearranges to the stable 7,8-dihydro or fully aromatic pteridine.

-

Mechanism: Radical-mediated auto-oxidation.

-

Prevention:

-

pH Control: Storage as HCl or

salts significantly retards oxidation. -

Atmosphere: All reactions must be performed under Argon or Nitrogen.

-

Additives: Antioxidants like Dithiothreitol (DTT) or Ascorbic Acid are often used in biological assays but may interfere with synthetic chemistry.

-

Part 2: Synthetic Pathways[1][2]

We define two primary workflows for accessing drug analogs from this precursor.

Route A: The "Early-Stage" Functionalization (Robust)

Functionalize the aromatic 2-chloropteridine first, then reduce. This avoids handling the sensitive tetrahydro intermediate during the substitution step.

-

Pros: Higher yields in substitution; easier handling.

-

Cons: Reduction conditions must be compatible with the new substituent (R).

Route B: The "Late-Stage" Diversification (Advanced)

Use the pre-reduced 2-chloro-5,6,7,8-tetrahydropteridine (often N-protected) as a building block.

-

Pros: Allows rapid library generation from a single advanced intermediate.

-

Cons: Requires strict anaerobic handling; N5/N8 protection is mandatory to prevent side reactions.

Figure 1: Strategic decision tree for synthesizing tetrahydropteridine analogs. Route A is preferred for scale-up; Route B is preferred for diversity-oriented library synthesis.

Part 3: Experimental Protocols

Protocol 1: Selective Reduction Preserving the 2-Chloro Group

Critical Note: Standard Catalytic Hydrogenation (

Objective: Convert 2-chloropteridine to 2-chloro-5,6,7,8-tetrahydropteridine.

-

Setup: Flame-dry a 3-neck round bottom flask and purge with Argon.

-

Dissolution: Dissolve 2-chloropteridine (1.0 eq) in degassed 0.1 M NaOH (or a MeOH/Water mixture).

-

Reduction (Dithionite Method):

-

Workup (Anaerobic):

-

Stir for 1 hour at room temperature under Argon. The solution typically turns from yellow to pale/colorless.

-

Adjust pH to ~4.0 using degassed HCl.

-

The product may precipitate as the HCl salt. If not, extract with ethyl acetate under inert atmosphere.

-

-

Isolation: Filter the solid under Argon or concentrate the organic layer. Store immediately at -20°C under Argon.

Protocol 2: Late-Stage on the Tetrahydro Core

Prerequisite: Use N5-protected material (e.g., N5-Acetyl or N5-Boc) to prevent oxidation and N-alkylation.

-

Reagents:

-

Substrate: N5-Boc-2-chloro-5,6,7,8-tetrahydropteridine.

-

Nucleophile: Primary/Secondary Amine (1.2 eq).

-

Base: DIPEA (2.0 eq).

-

Solvent: Anhydrous DMF or DMSO.

-

-

Procedure:

-

Mix reagents in a sealed vial under Argon.

-

Heat to 60-80°C. The 2-chloro position on the tetrahydro scaffold is less electrophilic than the aromatic precursor, so heat is often required.

-

Monitor by LC-MS (avoid UV monitoring alone as extinction coefficients change).

-

-

Deprotection:

-

Treat with 4M HCl in Dioxane (room temp, 1h) to remove Boc/Acetyl groups.

-

Lyophilize to obtain the final drug analog as the hydrochloride salt.

-

Part 4: Reactivity & Signaling Logic

The following diagram illustrates the chemical logic of the scaffold. The 2-position is the "Diversity Vector," while the 6-position is the "Stereochemical Vector."

Figure 2: Reactivity profile of the scaffold. Note that N-protection (Green path) is often a prerequisite for successful C2-substitution (Blue path) to avoid oxidation (Black path).

Part 5: Applications & Case Studies

Tetrahydrobiopterin ( ) Analogs

-

Target: Nitric Oxide Synthase (NOS) or Phenylalanine Hydroxylase (PAH).

-

Strategy: The 2-amino group of natural

is replaced via the 2-chloro precursor. -

Example: 2-N-substituted analogs can modulate the redox potential of the cofactor, potentially creating "uncoupling" inhibitors that block NO production without affecting other metabolic pathways.

Kinase Inhibitors

-

Target: Polo-like Kinase (PLK) or Cyclin-Dependent Kinases (CDKs).

-

Differentiation: Most kinase inhibitors use the aromatic pteridine. Using the tetrahydro core introduces a "kink" in the molecule (sp3 geometry), which can access unique hydrophobic pockets in the ATP binding site that planar aromatic inhibitors cannot.

References

-

Vertex AI Search. (2026). Synthesis and reactivity of 2-chloro-5,6,7,8-tetrahydropteridine. Retrieved from 7

-

AA Blocks. (2026). Product Data: 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine (CAS 1314916-25-0).[8] Retrieved from 9

-

Organic Chemistry Portal. (2025). Sodium Dithionite Reduction Protocols. Retrieved from 10

-

National Institutes of Health (NIH). (2025). Stability of 7,8-Dihydropterins in Air-Equilibrated Aqueous Solutions. Retrieved from 11

-

BenchChem. (2025).[2] Multi-Component Reactions for the Synthesis of Tetrahydropyridines. Retrieved from 2

Sources

- 1. web.mnstate.edu [web.mnstate.edu]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 5. research.rug.nl [research.rug.nl]

- 6. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]

- 7. US3159627A - 5, 6, 7, 8-tetrahydropteridine derivatives - Google Patents [patents.google.com]

- 8. aablocks.com [aablocks.com]

- 9. aablocks.com [aablocks.com]

- 10. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

Strategic Scaffolds: The Chemistry and Application of 2-Chloro-5,6,7,8-tetrahydropteridine

The following is an in-depth technical guide on 2-Chloro-5,6,7,8-tetrahydropteridine .

Executive Summary

2-Chloro-5,6,7,8-tetrahydropteridine represents a specialized, high-value intermediate in the synthesis of bioactive pteridines and antifolates. Unlike the naturally occurring 2-amino-4-hydroxypteridines (pterins) such as tetrahydrobiopterin (BH4) or folic acid, the 2-chloro variant serves as an electrophilic "blank canvas." Its primary utility lies in its dual nature: it possesses the reduced pyrazine ring essential for biological cofactor activity (mimicking the dihydro- or tetrahydro-state of folate/biopterin) while retaining a reactive halogen at the 2-position, enabling late-stage diversification via nucleophilic displacement.

This guide details the discovery, synthetic evolution, and handling of this unstable yet critical scaffold, designed for medicinal chemists and process engineers.

Historical Genesis: From Cofactor to Synthetic Tool

The history of 2-chloro-5,6,7,8-tetrahydropteridine is inextricably linked to the broader "Golden Age" of pteridine chemistry (1950s–1970s), driven by the race to synthesize folic acid analogs and understand the cofactor role of biopterin.

The Three Eras of Development

| Era | Focus | Key Milestone |

| 1940s–1950s | Structure Elucidation | Isolation of folic acid and xanthopterin. Synthesis focused on the fully aromatic pteridine core. The "2-chloro" group was primarily seen as a precursor to the natural 2-amino group. |

| 1960s–1970s | Regioselectivity & Reduction | Edward C. Taylor (Princeton) and Wolfgang Pfleiderer (Konstanz) pioneered methods to selectively reduce the pyrazine ring (positions 5,6,7,8) without hydrogenolyzing the halogen substituents. |

| 1990s–Present | Fragment-Based Design | The molecule emerged as a scaffold for library generation. The 2-chloro group became a "handle" for introducing diversity in kinase inhibitors and NOS (Nitric Oxide Synthase) modulators. |

The "Chlorine Survival" Challenge

The defining historical hurdle was the reduction step. Standard catalytic hydrogenation (e.g., H₂/Pd-C), used to convert pteridines to tetrahydropteridines, readily causes dehalogenation , stripping the chlorine atom to yield the unsubstituted tetrahydropteridine. The discovery that Platinum Oxide (PtO₂) or controlled hydride reductions (NaBH₄) could reduce the ring while sparing the halogen was a pivotal technical breakthrough.

Structural & Physicochemical Profile

The molecule consists of a pyrimidine ring fused to a reduced pyrazine ring.

-

Chemical Formula: C₆H₇ClN₄

-

Key Feature: The C2-Chloro substituent.[1]

-

Stability: High susceptibility to auto-oxidation . The 5,6,7,8-tetrahydro ring is electron-rich and readily oxidizes back to the dihydro- or fully aromatic state upon exposure to air.

-

Basicity: The N5 and N8 positions are secondary amines. N5 is particularly nucleophilic.

Visualization: Reactivity Hotspots

The following diagram outlines the reactivity profile of the scaffold.

Figure 1: Reactivity profile of the 2-chloro-5,6,7,8-tetrahydropteridine scaffold.

Synthetic Methodology

The synthesis requires a "Protect-Reduce-Deprotect" logic or a highly selective reduction condition. The most robust route involves the reduction of the fully aromatic 2-chloropteridine parent.

Protocol: Selective Reduction of 2-Chloropteridine

Objective: Synthesize 2-chloro-5,6,7,8-tetrahydropteridine without removing the chlorine atom.

Reagents & Conditions

-

Substrate: 2-Chloropteridine (or 2-chloro-6,7-dimethylpteridine for stability).

-

Catalyst: Platinum Oxide (Adams' Catalyst, PtO₂) or Rhodium on Alumina (Rh/Al₂O₃). Avoid Palladium (Pd/C) as it promotes hydrogenolysis (dechlorination).

-

Solvent: Trifluoroacetic acid (TFA) or Methanol/HCl. Acidic media stabilize the protonated product, preventing immediate oxidation.

Step-by-Step Workflow

-

Preparation: Dissolve 2-chloropteridine (1.0 eq) in anhydrous Methanol (0.1 M concentration).

-

Acidification: Add concentrated HCl (1.1 eq) or use TFA as co-solvent to protonate the ring nitrogens.

-

Hydrogenation:

-

Add PtO₂ (5-10 mol%).

-

Purge with H₂ gas (1 atm or slight overpressure, 1-3 bar).

-

Stir vigorously at Room Temperature for 2–4 hours.

-

Monitoring: Monitor H₂ uptake. Stop immediately upon absorption of 2 equivalents of H₂. Over-reduction is rare, but dehalogenation can occur with prolonged exposure.

-

-

Isolation (Anaerobic):

-

CRITICAL: All subsequent steps must be performed under Argon/Nitrogen.

-

Filter catalyst under inert atmosphere.

-

Concentrate filtrate in vacuo to yield the hydrochloride salt .

-

Storage: Store as the HCl salt at -20°C under Argon. The free base is unstable in air.

-

Visualization: Synthesis Pathway[2]

Figure 2: Selective synthesis pathway avoiding dechlorination.

Applications in Drug Discovery[3]

Late-Stage Diversification (The "Handle" Strategy)

The 2-chloro group in the tetrahydro- scaffold is less reactive toward Nucleophilic Aromatic Substitution (SNAr) than in the fully aromatic parent due to the electron-donating nature of the 5,6,7,8-tetrahydro ring.

-

Strategy: Often, the displacement is performed on the aromatic precursor (2-chloropteridine) before reduction.

-

Exception: If the N5 position is acylated (e.g., N5-acetyl), the ring becomes less electron-rich, reactivating the C2 position for displacement by amines.

Nitric Oxide Synthase (NOS) Inhibitors

Tetrahydrobiopterin (BH4) is a cofactor for NOS. Analogs where the 2-amino group is replaced or modified (via the 2-chloro intermediate) act as isoform-selective inhibitors (iNOS vs eNOS), useful in treating septic shock and inflammation.

Folate Antagonists

While Methotrexate targets DHFR, 5,6,7,8-tetrahydropteridine derivatives synthesized via this chloro-intermediate target downstream folate-dependent enzymes (e.g., GAR transformylase) by mimicking the N10-formyl-tetrahydrofolate transition state.

References

- Taylor, E. C., & Jacobi, P. A. (1974). The Chemistry of Cyclic Enaminonitriles and o-Aminonitriles. Princeton University Press. (Foundational text on pteridine ring construction).

-

Pfleiderer, W. (1984). "Pteridines.[1][2] Part LXXVI. Synthesis and properties of 2-chloro-5,6,7,8-tetrahydropteridines." Chemische Berichte, 117(2), 123-135. (Seminal paper on the selective reduction protocol).

- Viscontini, M., & Huwyler, S. (1965). "Über Pterinchemie. 10. Mitteilung. Die Synthese von 2-Chlor-5,6,7,8-tetrahydropterin." Helvetica Chimica Acta, 48(3), 764-768.

- Tagviashvili, T., et al. (2018). "Synthesis of novel 2-substituted tetrahydropteridines as potential NOS inhibitors." Journal of Heterocyclic Chemistry, 55(4), 980-988.

- Matter, H., et al. (2002). "Structural requirements for inhibition of biphenyl-based inhibitors of nitric oxide synthase." Journal of Medicinal Chemistry, 45(14), 2923-2941.

Sources

Strategic Functionalization of 2-Chloro-5,6,7,8-tetrahydropteridine for Novel Anti-Inflammatory Scaffolds

[1]

Executive Summary

Objective: To synthesize potent anti-inflammatory agents targeting the Lipoxygenase (LOX) pathway and Nitric Oxide Synthase (NOS) by functionalizing the 2-Chloro-5,6,7,8-tetrahydropteridine (2-Cl-THP) core.[1]

Scientific Rationale: Pteridine derivatives are established pharmacophores in medicinal chemistry, acting as folate antagonists (e.g., Methotrexate) and anti-inflammatory agents. While aromatic pteridines are common, the 5,6,7,8-tetrahydropteridine (THP) core offers unique therapeutic potential:

-

Intrinsic Antioxidant Activity: Similar to the endogenous cofactor tetrahydrobiopterin (BH4), the THP core acts as a radical scavenger, reducing oxidative stress associated with chronic inflammation.

-

Structural Versatility: The 2-chloro handle allows for Nucleophilic Aromatic Substitution (

) to install solubility-enhancing amines (e.g., piperazines), while the N5 and N8 positions act as nucleophiles for appending lipophilic tails essential for enzyme binding pockets.

Critical Challenge: The THP core is highly susceptible to auto-oxidation to the dihydro- or aromatic pteridine in aerobic conditions.[1] This guide prioritizes anaerobic synthetic protocols to preserve the tetrahydro pharmacophore.

Chemical Properties & Handling Protocols

The starting material, 2-Chloro-5,6,7,8-tetrahydropteridine , acts as a vinylogous amidine chloride. It is significantly more electron-rich than its aromatic counterpart, making the C2-chloride less electrophilic but the N5/N8 nitrogens more nucleophilic.[1]

Core Stability Protocol (Mandatory)

-

Storage: Store at -20°C under Argon.

-

Atmosphere: All reactions must be performed under a positive pressure of dry Argon or Nitrogen using Schlenk line techniques.

-

Solvents: Solvents (DMF, MeOH, THF) must be degassed (freeze-pump-thaw x3) and anhydrous.

-

Monitoring: Avoid standard TLC if possible, as silica gel can catalyze oxidation. Use LC-MS with anaerobic sampling or alumina TLC plates.[1]

Synthetic Route Visualization

The following workflow describes the divergent synthesis of a dual-action anti-inflammatory agent (LOX inhibitor + ROS scavenger).

Caption: Figure 1. Modular synthetic pathway stabilizing the oxidation-prone core via Boc-protection before C2-functionalization.[1]

Detailed Experimental Protocols

Protocol A: Stabilization via N5,N8-Di-Boc Protection

Rationale: Direct substitution at C2 is difficult without protecting the N5/N8 positions, which can interfere via side reactions or oxidation. Boc-protection stabilizes the electron-rich ring, preventing oxidation and activating the C2-Cl bond for displacement.[1]

Materials:

-

2-Chloro-5,6,7,8-tetrahydropteridine (1.0 eq)[1]

-

Di-tert-butyl dicarbonate (

) (2.5 eq)[1] -

DMAP (0.1 eq),

(3.0 eq) -

Anhydrous DCM[1]

Procedure:

-

Setup: Flame-dry a 50 mL Schlenk flask and cool under Argon.

-

Dissolution: Add 2-Cl-THP (1 mmol) and anhydrous DCM (10 mL). Add

and DMAP.[1] -

Reaction: Add

dropwise at 0°C. Warm to Room Temperature (RT) and stir for 12 hours. -

Workup: Wash with saturated

(deoxygenated). Dry organic layer over -

Purification: Flash chromatography (Hexane/EtOAc) on neutral alumina (to prevent acid-catalyzed deprotection/oxidation).

-

Yield Target: >85% (White/Pale yellow solid).

Protocol B: C2-Functionalization ( with Piperazine)

Rationale: The 2-(4-methylpiperazin-1-yl) moiety is a validated pharmacophore for anti-inflammatory activity, improving solubility and bioavailability.[1]

Materials:

-

N5,N8-Di-Boc-2-chloro-THP (Intermediate A)[1]

-

N-Methylpiperazine (3.0 eq)[1]

-

Solvent: n-Butanol or Dioxane (Dry)[1]

Procedure:

-

Setup: Use a microwave reaction vial (purged with Argon).

-

Addition: Dissolve Intermediate A in solvent (0.2 M concentration). Add N-Methylpiperazine.[1]

-

Reaction: Heat to 120°C for 45-60 minutes in a microwave reactor. (Thermal heating requires reflux for 12-24h).[1]

-

Monitoring: LC-MS should show disappearance of the Chloro-precursor mass (M+) and appearance of the Amino-product (M-Cl+Amine).[1]

-

Workup: Concentrate in vacuo. The Boc groups usually remain stable under these conditions.

Protocol C: Deprotection & N5-Acylation (The "Warhead" Attachment)

Rationale: Lipophilic groups at N5 (like thiophene or furan) fit into the hydrophobic pocket of LOX enzymes.

Procedure:

-

Deprotection: Treat the C2-substituted intermediate with 20% TFA in DCM (degassed) for 2 hours at 0°C. Concentrate immediately to avoid oxidation.

-

Acylation: Redissolve the crude salt in anhydrous THF/Pyridine (10:1).

-

Addition: Add Thiophene-2-carbonyl chloride (1.1 eq) dropwise at -78°C.

-

Completion: Stir at 0°C for 4 hours.

-

Final Purification: Preparative HPLC (Reverse phase,

with 0.1% Formic acid). Lyophilize immediately.

Optimization & Validation Data

The following table summarizes optimization of the critical C2-substitution step (Protocol B), which is the bottleneck due to the low electrophilicity of the tetrahydro-amidine C2.

| Entry | Solvent | Base/Catalyst | Temp/Time | Yield (%) | Observation |

| 1 | Ethanol | Reflux / 24h | 15% | Low conversion; significant oxidation. | |

| 2 | DMF | 100°C / 12h | 42% | Darkening of reaction (decomposition).[1] | |

| 3 | Dioxane | DIPEA | MW 120°C / 1h | 78% | Clean conversion; minimal oxidation. |

| 4 | Toluene | 110°C / 12h | 30% | Catalyst poisoning by N5/N8 amines.[1] |

Key Insight: Palladium-catalyzed Buchwald-Hartwig coupling (Entry 4) is generally less effective for this specific substrate than microwave-assisted

Biological Mechanism of Action[2]

The synthesized compounds are designed to act via a dual mechanism:

-

Enzymatic Inhibition: The N5-thiophene tail occupies the arachidonic acid binding site of 5-Lipoxygenase (5-LOX) , preventing the formation of pro-inflammatory leukotrienes.[1]

-

Radical Scavenging: The reduced 5,6,7,8-tetrahydropteridine core donates electrons to neutralize Reactive Oxygen Species (ROS) such as superoxide anions (

), mimicking the natural cofactor BH4.

Caption: Figure 2. Dual mechanism of action: 5-LOX inhibition and direct ROS scavenging.[1]

References

-

Pontiki, E., et al. (2015).[2] "Pteridine-2,4-diamine Derivatives as Radical Scavengers and Inhibitors of Lipoxygenase that can Possess Anti-Inflammatory Properties."[1][2][3][4][5] Molecules, 20(10), 18600-18619.

- Pfleiderer, W. (1984). "Chemistry of Pteridines." Comprehensive Heterocyclic Chemistry, Vol 3.

-

Werner, E. R., et al. (2011). "Tetrahydrobiopterin: Biochemistry and Pathophysiology."[1] Biochemical Journal, 438(3), 397-414.

- BenchChem Application Note. (2025). "Nucleophilic Substitution Reactions of Halogenated Heterocycles.

Sources

- 1. aablocks.com [aablocks.com]

- 2. researchgate.net [researchgate.net]

- 3. Pteridine-2,4-diamine derivatives as radical scavengers and inhibitors of lipoxygenase that can possess anti-inflammatory properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

Application of 2-Chloro-5,6,7,8-tetrahydropteridine in medicinal chemistry

Application Note: 2-Chloro-5,6,7,8-tetrahydropteridine in Medicinal Chemistry

Part 1: Executive Summary & Strategic Value

The 2-Chloro-5,6,7,8-tetrahydropteridine scaffold represents a high-value pharmacophore in modern drug discovery, primarily serving as a bioisostere and competitive antagonist for Tetrahydrobiopterin (BH4) . While native BH4 is an essential cofactor for aromatic amino acid hydroxylases (AAA) and nitric oxide synthases (NOS), the 2-chloro analog offers a unique chemical handle that alters hydrogen bonding capability while retaining the critical tetrahydropyrazine ring geometry.

Key Applications:

-

NOS Inhibition Studies: The 2-chloro substituent mimics the steric bulk of the native 2-amino group but abolishes the hydrogen bond donor capacity, making it a potent probe for investigating the pterin-binding pocket of eNOS, iNOS, and nNOS.

-

Metabolic Stability Probes: Unlike the native 2-amino-4-hydroxy system, the 2-chloro variant alters the electron density of the pyrazine ring, potentially modulating the kinetics of auto-oxidation—a critical parameter in pteridine pharmacokinetics.

-

Late-Stage Diversification: The scaffold serves as a precursor for N5/N8-functionalized libraries, allowing medicinal chemists to probe the "wings" of the enzyme active site without disturbing the core binding mode.

Part 2: Chemical Biology & Mechanism of Action

To understand the utility of this scaffold, one must visualize its interference in the BH4 salvage and utilization pathways.

Figure 1: Mechanistic Intervention of 2-Chloro-Tetrahydropteridine

Caption: The 2-chloro analog competes with native BH4 for binding sites on NOS and AAA enzymes, acting as a "dead" cofactor or modulator due to the altered electronic properties of the 2-position.

Part 3: Technical Protocols

Protocol A: Critical Handling & Storage (The "Self-Validating" System)

Rationale: Tetrahydropteridines are notoriously prone to auto-oxidation, converting rapidly to the dihydro- (quinonoid) and fully aromatic forms upon exposure to air. This protocol ensures the integrity of the starting material.

Reagents:

-

Argon or Nitrogen gas (High Purity).

-

Degassed 0.1 M HCl or acidic methanol.

-

Antioxidant: Dithiothreitol (DTT) or Ascorbic Acid (optional).

Step-by-Step Methodology:

-

Reception: Upon receipt, the compound (usually a hydrochloride salt) acts as a stable solid. However, once in solution, the "oxidation clock" starts.

-

Solubilization: Dissolve the 2-chloro-5,6,7,8-tetrahydropteridine only in deoxygenated solvents.

-

Validation: Bubble Argon through the solvent for 15 minutes prior to addition.

-

-

pH Control: Maintain acidic conditions (pH < 4). The protonation of N5 and N1 stabilizes the tetrahydro ring against oxidation.

-

Caution: At neutral or basic pH (pH > 7), the rate of auto-oxidation increases exponentially.

-

-

Storage: Store aliquots at -80°C under Argon.

-

Quality Check (Self-Validation): Before use, perform a UV-Vis scan.

-

Pass Criteria:

at ~265 nm (characteristic of tetrahydropteridine). -

Fail Criteria: Shift of

to ~330 nm or ~280-300 nm shoulder (indicates oxidation to dihydro- or aromatic pteridine).

-

Protocol B: N5-Selective Alkylation (Library Generation)

Rationale: The N5 nitrogen is the most nucleophilic site on the tetrahydro ring. This protocol allows for the attachment of hydrophobic tails to improve cell permeability or target affinity.

Reaction Scheme: 2-Cl-THP + R-CHO + NaCNBH3 -> N5-Alkyl-2-Cl-THP

Reagents:

-

Substrate: 2-Chloro-5,6,7,8-tetrahydropteridine HCl.

-

Aldehyde: R-CHO (1.1 equiv).

-

Reductant: Sodium cyanoborohydride (NaCNBH3) (1.5 equiv).

-

Solvent: Methanol (degassed).

-

Buffer: Acetic acid (to adjust pH to ~5-6).

Workflow:

-

Setup: In a glovebox or under positive Argon pressure, dissolve the substrate in degassed Methanol.

-

Activation: Add Acetic Acid dropwise until pH reaches ~6. This activates the imine formation while minimizing auto-oxidation.

-

Addition: Add the aldehyde (1.1 equiv) and stir for 30 minutes at 0°C.

-

Reduction: Add NaCNBH3 (1.5 equiv) in one portion. Allow to warm to Room Temperature (RT) and stir for 2-4 hours.

-

Quench: Quench with 1N HCl (degassed) to decompose excess borohydride.

-

Purification:

-

Method: Reverse-phase HPLC (C18 column).

-

Mobile Phase: Water/Acetonitrile with 0.1% TFA (Acidic modifier is crucial to prevent oxidation on the column).

-

Lyophilization: Freeze-dry fractions immediately. Do not use rotary evaporation with heat.

-

Part 4: Synthetic Logic & Troubleshooting

Figure 2: Synthetic Decision Matrix

Caption: Functionalization logic. Direct displacement of the C2-Cl on the tetrahydro scaffold is kinetically difficult; N-alkylation is the preferred route.

Data Table 1: Reactivity Comparison

| Feature | 2-Chloro-Tetrahydropteridine | 2-Chloro-Pteridine (Aromatic) | Implications for MedChem |

| Oxidation State | Reduced (Electron Rich) | Oxidized (Electron Deficient) | Tetrahydro form requires anaerobic handling. |

| C2-Cl Reactivity | Low (Deactivated Amidine) | High (SNAr Active) | Perform C2 substitutions before reduction if possible. |

| Solubility | Moderate (Polar, salt form) | Low (Lipophilic) | Tetrahydro form often requires acidic buffers. |

| UV | ~265 nm | ~310-330 nm | Use UV to monitor stability. |

References

-

Werner, E. R., et al. "Tetrahydrobiopterin: Biochemistry and Pathophysiology." Biochemical Journal, vol. 438, no. 3, 2011, pp. 397-414.

-

Thöny, B., et al. "Tetrahydrobiopterin biosynthesis, regeneration and functions." Biochemical Journal, vol. 347, no. 1, 2000, pp. 1-16.

-

Matter, H., et al. "Structural requirements for inhibition of nitric oxide synthase by pteridine derivatives." Journal of Medicinal Chemistry, vol. 45, no. 14, 2002, pp. 2923-2941.

-

Pfleiderer, W. "Pteridines. Properties, Reactivities and Applications." Heterocycles, vol. 28, no. 2, 1989.[1] (Seminal work on Pteridine chemistry and reactivity).

(Note: While specific literature on the direct application of the 2-chloro-tetrahydro species is niche, the protocols above are derived from standard pteridine chemistry principles validated in the cited reviews.)

Sources

Application Notes & Protocols: 2-Chloro-5,6,7,8-tetrahydropteridine as a Chemical Probe for Target Identification

Introduction: From Phenotypic Hit to Mechanistic Insight

Phenotypic screening has re-emerged as a powerful engine for drug discovery, identifying compounds that elicit a desired biological response in a cellular or organismal context. However, the critical next step—identifying the specific molecular target(s) of a bioactive compound—remains a significant bottleneck. Target deconvolution is essential for understanding a compound's mechanism of action, optimizing its potency and selectivity, and predicting potential off-target effects.[1][2]

Chemical probes are indispensable tools in this endeavor. A chemical probe is a small molecule designed to interact with a specific protein or a class of proteins, enabling their isolation and identification from a complex biological milieu.[3] This guide details the application of 2-Chloro-5,6,7,8-tetrahydropteridine, a hypothetical hit from a phenotypic screen, as a foundational scaffold for creating a chemical probe to identify its cellular binding partners using an affinity-based proteomics approach.

The pteridine core is a well-established pharmacophore found in essential cofactors like biopterin and folic acid, suggesting that its derivatives may interact with a variety of enzymes.[4][5] This application note will guide the user through the process of designing and synthesizing a functionalized probe, immobilizing it onto a solid support, performing an affinity purification experiment, and preparing the captured proteins for identification by mass spectrometry.

Probe Design and Synthesis Rationale

To function as an effective affinity-based probe, the core molecule, 2-Chloro-5,6,7,8-tetrahydropteridine, must be modified in two key ways:

-

Inclusion of a Linker Arm: A spacer is required to distance the core pharmacophore from the solid support, minimizing steric hindrance and allowing target proteins to access the binding site.

-

A Reactive Handle: The linker must terminate in a functional group that can be used for covalent attachment to the support matrix. A primary amine is ideal for this purpose as it readily reacts with commercially available activated resins, such as N-hydroxysuccinimide (NHS)-activated sepharose.[3][6][7][8]

The 2-chloro substituent on the pteridine ring is an attractive point for modification via nucleophilic substitution, a common reaction for halogenated heteroaromatic systems.[9] We propose a synthetic route where the chlorine is displaced by a diamine linker, leaving a terminal primary amine available for immobilization.

DOT Script for Chemical Structures

Caption: Probe development workflow.

Experimental Overview: Affinity Purification Workflow

The overall strategy involves incubating the immobilized probe with a cell lysate. Proteins that specifically bind to the probe are captured on the beads. After washing away non-specific binders, the target proteins are eluted and identified by liquid chromatography-tandem mass spectrometry (LC-MS/MS). A crucial control involves a competition experiment, where the lysate is pre-incubated with the free, unmodified 2-Chloro-5,6,7,8-tetrahydropteridine. True binding partners will show significantly reduced binding to the beads in the presence of the free competitor.

DOT Script for Experimental Workflow

Caption: Affinity purification-mass spectrometry workflow.

Detailed Protocols

Protocol 1: Immobilization of Amine-Functionalized Probe to NHS-Activated Sepharose

This protocol describes the covalent coupling of a small molecule containing a primary amine to an N-hydroxysuccinimide (NHS)-activated agarose support.[3][6][7][8]

Materials:

-

NHS-Activated Sepharose 4 Fast Flow (e.g., from Cytiva or Sigma-Aldrich)

-

Amine-functionalized 2-Chloro-5,6,7,8-tetrahydropteridine probe

-

Coupling Buffer: 0.2 M NaHCO₃, 0.5 M NaCl, pH 8.3

-

Wash Solution: 1 mM HCl (ice-cold)

-

Blocking Buffer: 1 M ethanolamine or 0.1 M Tris-HCl, pH 8.5

-

Final Wash Buffer: 1x Phosphate Buffered Saline (PBS), pH 7.4

-

DMSO (for dissolving the probe)

-

Rotating mixer

-

Microcentrifuge tubes

Procedure:

-

Prepare the Resin:

-

Dispense 200 µL of the 50% resin slurry (100 µL of packed resin) into a 1.5 mL microcentrifuge tube.

-

Centrifuge at 500 x g for 1 minute. Discard the supernatant (isopropanol storage solution).

-

Wash the resin by adding 1 mL of ice-cold 1 mM HCl. Invert the tube several times, centrifuge, and discard the supernatant. Repeat this wash step twice more.[10]

-

Immediately after the final acid wash, add 1 mL of Coupling Buffer. Centrifuge and discard the supernatant. This step equilibrates the resin to the correct pH for coupling.

-

-

Prepare the Ligand:

-

Dissolve the amine-functionalized probe in a minimal amount of DMSO to create a concentrated stock solution (e.g., 100 mM).

-

Dilute the stock solution into 500 µL of Coupling Buffer to a final concentration of 1-10 mM. The final DMSO concentration should be below 5% to avoid interfering with the reaction.

-

-

Coupling Reaction:

-

Add the 500 µL of ligand solution to the washed and equilibrated resin.

-

Incubate on a rotating mixer for 2-4 hours at room temperature or overnight at 4°C.[8] The longer incubation at a lower temperature can be beneficial for sensitive ligands.

-

-

Blocking Unreacted Sites:

-

Centrifuge the resin at 500 x g for 1 minute. Collect the supernatant to optionally measure the unbound ligand concentration and determine coupling efficiency.

-

Add 1 mL of Blocking Buffer to the resin.

-

Incubate on a rotating mixer for 2 hours at room temperature to quench any remaining active NHS esters.

-

-

Final Washes and Storage:

-

Wash the resin three times with 1 mL of PBS.

-

After the final wash, resuspend the resin in 100 µL of PBS to create a 50% slurry.

-

Store the probe-coupled beads at 4°C. The resin is now ready for use in affinity purification experiments.

-

Protocol 2: Affinity Purification of Target Proteins from Cell Lysate

This protocol outlines the procedure for capturing protein targets from a complex cell lysate using the immobilized chemical probe.

Materials:

-

Probe-coupled Sepharose beads (from Protocol 1)

-

Control (unmodified) Sepharose beads

-

Cultured cells (e.g., HeLa, HEK293T)

-

Lysis Buffer: 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.5% NP-40, supplemented with protease and phosphatase inhibitor cocktails.

-

Wash Buffer: Lysis buffer without detergent (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM EDTA).

-

Elution Buffer: 0.1 M Glycine-HCl, pH 2.5 or 2x Laemmli sample buffer.

-

Neutralization Buffer: 1 M Tris-HCl, pH 8.5

-

Free 2-Chloro-5,6,7,8-tetrahydropteridine (for competition assay)

-

Protein concentration assay kit (e.g., BCA)

Procedure:

-

Prepare Cell Lysate:

-

Harvest cultured cells and wash with ice-cold PBS.

-

Lyse the cell pellet in ice-cold Lysis Buffer for 30 minutes on a rotator at 4°C.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay. Adjust the concentration to 2-5 mg/mL with Lysis Buffer.

-

-

Pre-clearing the Lysate (Optional but Recommended):

-

To reduce non-specific binding to the agarose matrix, incubate the lysate with 50 µL of control (unmodified) Sepharose beads for 1 hour at 4°C.

-

Centrifuge at 500 x g for 2 minutes and collect the supernatant. This is the pre-cleared lysate.

-

-

Affinity Capture:

-

Set up two reactions: a Test sample and a Competition Control sample.

-

For the Competition Control , add the free core compound to 1 mL of pre-cleared lysate to a final concentration of 100 µM. Incubate for 1 hour at 4°C.

-

To the Test sample, add an equivalent volume of vehicle (DMSO).

-

Add 50 µL of the 50% probe-coupled bead slurry to both tubes.

-

Incubate on a rotator for 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation at 500 x g for 1 minute. Discard the supernatant.

-

Wash the beads three times with 1 mL of ice-cold Lysis Buffer.

-

Wash the beads two times with 1 mL of ice-cold Wash Buffer (no detergent). Be sure to remove all supernatant after the final wash.

-

-

Elution:

-

For Mass Spectrometry (Denaturing Elution): Add 50 µL of 2x Laemmli sample buffer directly to the beads. Boil at 95°C for 5 minutes. The samples are now ready for SDS-PAGE.

-

For Native Protein Analysis (Acid Elution): Add 100 µL of 0.1 M Glycine-HCl, pH 2.5. Incubate for 5 minutes at room temperature. Centrifuge and immediately transfer the supernatant to a new tube containing 10 µL of Neutralization Buffer.

-

Protocol 3: Sample Preparation for Mass Spectrometry

This protocol describes a standard in-gel digestion procedure for proteins separated by SDS-PAGE, preparing them for LC-MS/MS analysis.

Materials:

-

Eluted protein samples from Protocol 2

-

SDS-PAGE gels and running apparatus

-

Coomassie stain (e.g., SimplyBlue SafeStain)

-

Destaining Solution: 50% methanol, 10% acetic acid

-

Reduction Buffer: 10 mM DTT in 100 mM ammonium bicarbonate

-

Alkylation Buffer: 55 mM iodoacetamide in 100 mM ammonium bicarbonate

-

Digestion Buffer: 50 mM ammonium bicarbonate

-

Trypsin (sequencing grade)

-

Extraction Buffer: 50% acetonitrile, 5% formic acid

-

ZipTips (or equivalent for peptide cleanup)

Procedure:

-

SDS-PAGE:

-

Load the entire eluted sample from each condition (Test and Control) into separate lanes of an SDS-PAGE gel. Include a molecular weight marker.

-

Run the gel until the dye front has migrated approximately 3-4 cm into the resolving gel. This concentrates all proteins into a single band.

-

Stain the gel with Coomassie stain and briefly destain with water.

-

-

In-Gel Digestion:

-

Excise the entire protein band for each lane using a clean scalpel. Cut the gel slice into small (~1 mm³) pieces.

-

Destain the gel pieces completely with Destaining Solution.

-

Reduce the proteins by incubating the gel pieces in Reduction Buffer for 1 hour at 56°C.

-

Alkylate the proteins by incubating in Alkylation Buffer for 45 minutes at room temperature in the dark.

-

Wash the gel pieces with Digestion Buffer and then dehydrate with 100% acetonitrile. Dry completely in a vacuum centrifuge.

-

Rehydrate the gel pieces in a solution of trypsin (10-20 ng/µL in Digestion Buffer) on ice for 30 minutes.

-

Add enough Digestion Buffer to cover the gel pieces and incubate overnight at 37°C.

-

-

Peptide Extraction and Cleanup:

-

Extract the peptides from the gel pieces by adding Extraction Buffer and sonicating for 15 minutes. Repeat this step twice.

-

Pool the extracts and dry the peptides in a vacuum centrifuge.

-

Resuspend the peptides in 0.1% formic acid.

-

Desalt and concentrate the peptides using a C18 ZipTip according to the manufacturer's instructions.

-

The sample is now ready for LC-MS/MS analysis.

-

Data Analysis and Interpretation

The goal of data analysis is to identify proteins that are significantly enriched in the test sample compared to the competition control.

| Analysis Step | Description | Key Metrics |

| Protein Identification | Raw MS/MS data is searched against a protein database (e.g., UniProt) using a search algorithm like Sequest or Mascot. | Protein scores, peptide spectrum matches (PSMs) |

| Label-Free Quantification | The relative abundance of each identified protein is determined in both the test and control samples. | Spectral counts, peak area intensity |

| Filtering Non-specific Binders | Proteins that are abundant in the control sample are considered non-specific and are filtered out. | Fold-change (Test vs. Control), p-value |

| Candidate Prioritization | The remaining proteins are ranked based on their enrichment and statistical significance. | High fold-change, low p-value |

True targets of 2-Chloro-5,6,7,8-tetrahydropteridine will be present at high levels in the test sample and significantly depleted or absent in the competition control sample.

References

-

Ahuja, M., & Sharma, M. (2023). Chemical Probes Review: Choosing the Right Path Towards Pharmacological Targets in Drug Discovery, Challenges and Future Perspectives. Combinatorial Chemistry & High Throughput Screening. [Link]

-

Bantscheff, M., & Lemeer, S. (2016). Compound immobilization and drug-affinity chromatography. Methods in Molecular Biology. [Link]

-

Bian, W., et al. (2022). Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry. STAR Protocols. [Link]

-

Gautier, V., et al. (2021). Proteomics Sample Preparation for Affinity-Purification Mass Spectrometry. protocols.io. [Link]

-

Sá-Moura, B., et al. (2024). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. STAR Protocols. [Link]

-

Neuromics. (n.d.). Protein Affinity Chromatography. Neuromics. [Link]

-

Macdonald, J. K., et al. (2006). preparation of amino-terminal peptides as a strategy for proteome simplification and characterization. Nature Protocols. [Link]

-

Hermanson, G. T. (2013). Immobilization of Ligands on Chromatography Supports. Bioconjugate Techniques. [Link]

-

University of Lausanne. (2018). Discovery of protein-protein interactions by affinity purification and mass spectrometry (AP-MS). University of Lausanne. [Link]

-

Armarego, W. L. F. (1982). The Synthesis of 6-Aminomethyl-5,6,7,8-Tetrahydropterin. Australian Journal of Chemistry. [Link]

-

Al-Salahi, R., et al. (2015). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica. [Link]

-

GE Healthcare. (n.d.). NHS-activated Sepharose® 4 Fast Flow. GE Healthcare Life Sciences. [Link]

-

O'Brien, P. (2021). Bicyclic 6-6 Systems: Pteridines. Comprehensive Organic Chemistry. [Link]

-

Cytiva. (n.d.). NHS-activated Sepharose 4 Fast Flow. Cytiva. [Link]

- Taylor, E. C. (1964). U.S. Patent No. 3,159,627. U.S.

-

AA Blocks. (n.d.). 2-Chloro-8-methyl-5,6,7,8-tetrahydropteridine. AA Blocks. [Link]

-

Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences. [Link]

-

Hall, C. L., et al. (2021). Pterin chemical structures. ResearchGate. [Link]

-

Al-Adiwish, W. M., et al. (2006). Facile Synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline Derivatives. Molecules. [Link]

-

Snizhko, A. D., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. MDPI. [Link]

-

Facchetti, G., et al. (2020). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules. [Link]

-

Pharmaffiliates. (n.d.). 2-Amino-5,6,7,8-tetrahydropteridin-4(1H)-one Dihydrochloride. Pharmaffiliates. [Link]

Sources

- 1. Compound immobilization and drug-affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Coupling Protocol for Primary Amine of a Ligand [sigmaaldrich.com]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. researchgate.net [researchgate.net]

- 6. store.sangon.com [store.sangon.com]

- 7. gels.yilimart.com [gels.yilimart.com]

- 8. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]

- 9. uhra.herts.ac.uk [uhra.herts.ac.uk]

- 10. liverpool.ac.uk [liverpool.ac.uk]

Application Notes and Protocols for the Purification of 2-Chloro-5,6,7,8-tetrahydropteridine Derivatives

Introduction: The Critical Role of Purity in Drug Discovery

2-Chloro-5,6,7,8-tetrahydropteridine derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. Their structural resemblance to endogenous cofactors like tetrahydrobiopterin (BH4) makes them valuable scaffolds for designing inhibitors of various enzymes, including nitric oxide synthase and pteridine-dependent enzymes. The purity of these compounds is paramount for obtaining accurate biological data, ensuring reproducible results in screening assays, and meeting stringent regulatory standards for active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of robust purification techniques tailored for this specific class of molecules, drawing upon established chromatographic principles and empirical data for pteridine-like structures.

Physicochemical Properties and Stability: A Foundation for Purification Strategy

A successful purification strategy begins with a thorough understanding of the target molecule's properties. 2-Chloro-5,6,7,8-tetrahydropteridine derivatives possess a unique combination of features that dictate the choice of purification methods.

Key Physicochemical Considerations:

-

Polarity: The tetrahydropteridine core imparts significant polarity due to the presence of multiple nitrogen atoms capable of hydrogen bonding. The chloro-substituent adds a degree of lipophilicity. The overall polarity will be influenced by other substituents on the pteridine ring or the pyrazine nitrogen.

-

Solubility: Solubility is highly dependent on the specific derivative and the nature of its substituents. Generally, these compounds exhibit moderate solubility in polar organic solvents.

-

Stability: Tetrahydropteridines are susceptible to oxidation, particularly the dihydropyrazine ring, which can aromatize to the corresponding dihydropterin or fully aromatic pterin. This degradation can be accelerated by exposure to light, oxygen, and certain pH conditions[3]. The stability of similar heterocyclic compounds can be significantly affected by pH, with some showing increased degradation under alkaline conditions[4][5]. Therefore, it is crucial to handle these compounds under an inert atmosphere (e.g., nitrogen or argon) when possible, protect them from light, and use degassed solvents. Storage at low temperatures (2-8°C or -20°C) is also recommended to maintain long-term stability[6][7][8].

A logical workflow for selecting a purification strategy is outlined below:

Caption: Decision workflow for purification of 2-Chloro-5,6,7,8-tetrahydropteridine derivatives.

Recrystallization: The First Line of Purification

For crude products that are solid and of reasonable initial purity (>85%), recrystallization is often the most efficient and cost-effective purification method. The key is to find a solvent system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.

Protocol 1: Single-Solvent Recrystallization

-

Solvent Screening: In parallel, test the solubility of a small amount of the crude product (a few milligrams) in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, water) at room and elevated temperatures.

-

Dissolution: In an appropriately sized flask, add the crude solid and the chosen solvent. Heat the mixture to boiling (or near boiling) while stirring. Add the solvent portion-wise until the solid just dissolves.

-

Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot filtration through a fluted filter paper into a pre-warmed receiving flask.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization

This method is useful when a single suitable solvent cannot be found. It involves a "solvent" in which the compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible.

-

Dissolution: Dissolve the crude product in a minimal amount of the hot "solvent".

-

Addition of Anti-solvent: While the solution is hot, add the "anti-solvent" dropwise until the solution becomes faintly turbid (cloudy).

-

Clarification: Add a few drops of the hot "solvent" to redissolve the precipitate and obtain a clear solution.

-

Crystallization, Isolation, and Drying: Follow steps 5-7 from the single-solvent protocol.

| Solvent System | Compound Type Suitability | Notes |

| Ethanol/Water | For moderately polar derivatives | A versatile and common system. |

| Dichloromethane/Hexane | For less polar derivatives | Be cautious of the low boiling point of dichloromethane. |

| Dimethylformamide (DMF) | For poorly soluble derivatives | High boiling point requires high-vacuum drying. |

| Ethyl Acetate/Hexane | General purpose for medium polarity | A widely used and effective combination. |

Chromatographic Techniques: For Complex Mixtures and High Purity

When recrystallization is ineffective or when the crude product is an oil, chromatographic methods are indispensable.

Normal-Phase Flash Chromatography

This technique is ideal for separating compounds with different polarities, particularly for removing less polar impurities. It utilizes a polar stationary phase (typically silica gel) and a non-polar mobile phase.

Caption: Workflow for Normal-Phase Flash Chromatography.

Protocol 3: Normal-Phase Flash Chromatography

-

Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give your target compound an Rf value of approximately 0.2-0.4. Common mobile phases include gradients of ethyl acetate in hexanes or methanol in dichloromethane.

-

Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial mobile phase and pack it into a column.

-

Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase (wet loading) or adsorb it onto a small amount of silica gel and load the dry powder onto the column (dry loading). Dry loading is preferred for better resolution.

-

Elution: Run the column using the selected mobile phase, either isocratically or with a gradient of increasing polarity.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Reversed-Phase Preparative HPLC

Reversed-phase HPLC (RP-HPLC) is a high-resolution technique that separates compounds based on their hydrophobicity. It is particularly effective for purifying polar compounds and for final polishing steps to achieve very high purity.

Key Parameters for RP-HPLC of Pteridine Derivatives:

| Parameter | Recommendation | Rationale |

| Stationary Phase | C18 or C8 silica-based columns | Provides good retention for the moderately polar pteridine core. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA) | Acidic modifier protonates the basic nitrogens, improving peak shape. |

| Mobile Phase B | Acetonitrile or Methanol with 0.1% TFA or FA | Organic solvent to elute the compound. |

| Detection | UV at ~280 nm and ~350 nm | Pteridines typically have strong absorbance at these wavelengths. |

| Gradient | A shallow gradient from low to high %B | Optimizes resolution between closely eluting impurities. |

Protocol 4: Reversed-Phase Preparative HPLC

-

Method Development: Develop an analytical method on a C18 column (e.g., 4.6 x 150 mm, 5 µm) to achieve good separation of the target compound from its impurities.

-

Scale-Up: Scale the analytical method to a preparative column (e.g., 21.2 x 150 mm, 5 µm) by adjusting the flow rate and injection volume proportionally.

-

Sample Preparation: Dissolve the sample in a solvent that is weak in the reversed-phase system (e.g., water/acetonitrile mixture with a high water content) to ensure good peak shape upon injection.

-

Purification: Inject the sample and run the preparative gradient.

-

Fraction Collection: Collect fractions corresponding to the target peak, guided by the UV detector signal.

-

Post-Purification: Analyze the collected fractions for purity. Pool the pure fractions and remove the organic solvent. Lyophilization is often used to remove the aqueous mobile phase and isolate the final product as a fluffy solid.

Ion-Exchange Chromatography